molecular formula C9H8O4 B11764279 4-(2-Hydroxyacetyl)benzoic acid

4-(2-Hydroxyacetyl)benzoic acid

Cat. No.: B11764279
M. Wt: 180.16 g/mol
InChI Key: SQJCXLFFVLEUNV-UHFFFAOYSA-N
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Description

4-(2-Hydroxyacetyl)benzoic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyacetyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyacetyl)benzoic acid typically involves the acetylation of 4-hydroxybenzoic acid. One common method is to react 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by warming the mixture on a water bath to about 50-60°C for approximately 15 minutes . The product is then precipitated by adding water and purified by recrystallization from ethanol-water mixture.

Industrial Production Methods: Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxyacetyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyacetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the hydroxyacetyl moiety can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 4-carboxybenzoic acid.

    Reduction: Formation of 4-(2-hydroxyethyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent used.

Scientific Research Applications

4-(2-Hydroxyacetyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyacetyl)benzoic acid involves its interaction with various molecular targets. The hydroxyacetyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the modification of proteins and enzymes, affecting their activity and function. The compound may also interact with cellular pathways involved in acetylation and deacetylation processes, influencing gene expression and metabolic activities .

Comparison with Similar Compounds

Uniqueness: 4-(2-Hydroxyacetyl)benzoic acid is unique due to the presence of both a hydroxyl and an acetyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its structural features also make it a valuable intermediate in the synthesis of various organic compounds.

Biological Activity

4-(2-Hydroxyacetyl)benzoic acid, also known as 4-(2-hydroxyacetyl)benzoate, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, featuring a hydroxyacetyl group at the para position relative to the carboxylic acid group. The molecular formula is C9H10O3C_9H_{10}O_3, and it has a molecular weight of approximately 166.18 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.18 g/mol
IUPAC NameThis compound

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Properties : Studies have shown that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. It appears to modulate signaling pathways associated with inflammation, potentially making it useful in treating inflammatory diseases.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells. This activity is crucial for preventing cellular aging and neurodegenerative diseases .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. It has been evaluated for its effects on various cancer cell lines, showing promising results in reducing tumor growth through mechanisms involving histone deacetylase (HDAC) inhibition .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • HDAC Inhibition : This compound has been identified as a potential HDAC inhibitor, which plays a critical role in regulating gene expression related to cell cycle progression and apoptosis. Inhibition of HDACs can lead to increased acetylation of histones, promoting the expression of tumor suppressor genes and ultimately leading to cancer cell death .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cellular stress responses. For instance, it has been shown to affect the NF-kB pathway, which is crucial for inflammatory responses .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in an animal model of arthritis, suggesting its potential as an anti-inflammatory agent.
  • Antioxidant Evaluation : In vitro assays revealed that this compound effectively scavenged free radicals and enhanced the activity of endogenous antioxidant enzymes, providing evidence for its role as an antioxidant agent .
  • Cancer Cell Growth Inhibition : Research involving various cancer cell lines indicated that this compound could inhibit cell growth by inducing apoptosis via caspase activation pathways. The compound was particularly effective against breast cancer cells (MCF-7), where it promoted significant apoptotic activity .

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

4-(2-hydroxyacetyl)benzoic acid

InChI

InChI=1S/C9H8O4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,10H,5H2,(H,12,13)

InChI Key

SQJCXLFFVLEUNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CO)C(=O)O

Origin of Product

United States

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